N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a methoxy-methyl-substituted benzene sulfonamide core.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3S/c1-18-6-11-22(30-5)23(16-18)31(28,29)24-17-21(27-14-12-26(4)13-15-27)19-7-9-20(10-8-19)25(2)3/h6-11,16,21,24H,12-15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUBOUTWXPPXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
The compound shares structural motifs with EGFR inhibitors like CO-1686 and AZD9291, which are designed to overcome the T790M resistance mutation in EGFR . Key comparisons include:
The target compound lacks the acrylamide or pyrimidine scaffolds critical for covalent EGFR binding in AZD9291 and CO-1684. Its 4-methylpiperazine and sulfonamide groups may instead favor interactions with polar kinase domains, though its exact target remains unconfirmed .
Dopamine Receptor Ligands
highlights dopamine D3 receptor ligands with piperazine and dichlorophenyl groups, such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide . Key differences include:
- Target Compound: Incorporates a dimethylaminophenyl group and sulfonamide core, whereas D3 ligands prioritize dichlorophenyl/heteroaryl amides.
Sulfonamide Derivatives with Piperazine/Pyrimidine Groups
–5 lists compounds like 923216-86-8 (N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide), which share sulfonamide and aminoheterocycle motifs . Comparisons reveal:
- Substituent Effects: The target compound’s 4-methylpiperazine may enhance solubility compared to diethylamino-pyrimidine in 923216-86-6.
Impact of Substituents on Pharmacological Properties
- Piperazine Substitutions : 4-Methylpiperazine (target compound) vs. acetylpiperazine (CO-1686): Methyl groups may reduce metabolic degradation compared to acetylated variants .
- Aromatic Moieties: Dimethylaminophenyl (target) vs. dichlorophenyl (): Electron-donating dimethylamino groups may alter π-π stacking interactions in receptor binding .
- Sulfonamide vs. Amide : Sulfonamide’s higher acidity could influence protein binding kinetics compared to amide-based ligands .
Notes
Data Gaps : Specific IC50 values, selectivity indices, and in vivo efficacy data are unavailable for the target compound, necessitating further studies.
Structural Classification : The compound’s lumping with other sulfonamide-piperazine derivatives (per ) is plausible but requires validation via QSAR modeling .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The compound features a dimethylamino group, a piperazine ring, and a sulfonamide moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain management and neuroprotection.
Antimicrobial Activity
A study exploring the antibacterial properties of structurally related compounds showed that certain derivatives exhibited significant activity against multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 4 μg/mL for effective compounds, indicating a bactericidal mode of action through the inhibition of bacterial gyrase .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 8 | 0.5 | Bactericidal |
| Compound 13 | 16 | Moderate Activity |
Cytotoxicity Studies
Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported that compounds within this class showed cytotoxicity at nanomolar concentrations, suggesting potential applications in cancer therapy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies indicated that the compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Preliminary research suggested that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
